molecular formula C6H8BNO3 B3020528 6-Hydroxy-2-methylpyridine-3-boronic Acid CAS No. 1598436-78-2

6-Hydroxy-2-methylpyridine-3-boronic Acid

Cat. No.: B3020528
CAS No.: 1598436-78-2
M. Wt: 152.94
InChI Key: CEHXISHPCIUQRG-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylpyridine-3-boronic acid is a heterocyclic boronic acid derivative with a pyridine backbone substituted at positions 2 (methyl), 3 (boronic acid), and 6 (hydroxyl). This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid moiety’s ability to form carbon-carbon bonds with aryl halides . The hydroxyl group at position 6 introduces hydrogen-bonding capability, influencing solubility and reactivity, while the methyl group at position 2 contributes steric effects.

Properties

IUPAC Name

(2-methyl-6-oxo-1H-pyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHXISHPCIUQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NC(=O)C=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 6-Hydroxy-2-methylpyridine-3-boronic acid:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

    Boronic Esters: Formed in oxidation reactions.

    Substituted Pyridines: Formed in substitution reactions.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Donating Groups (EDG):
    • The methyl group (2-CH₃) in the target compound donates electrons via hyperconjugation, slightly deactivating the boronic acid but providing steric protection against protodeboronation .
    • Analogues with stronger EDGs (e.g., 6-N(CH₃)₂ in ) exhibit enhanced nucleophilicity, accelerating coupling reactions.
  • Electron-Withdrawing Groups (EWG):
    • Compounds like 5-Cl-6-isopropoxypyridine-3-boronic acid () feature EWGs (Cl), which activate the boronic acid via inductive effects, improving reactivity with electron-rich aryl halides.

Solubility and Stability

  • The hydroxyl group in this compound increases water solubility compared to analogues with alkoxy (e.g., ethoxy in ) or alkylthio (e.g., methylthio in ) substituents.
  • Hydrochloride salts (e.g., ) improve solubility in polar aprotic solvents but may require neutralization before use in couplings.

Reactivity in Suzuki-Miyaura Coupling

  • The target compound’s hydroxyl group may necessitate protection (e.g., as a silyl ether) under basic conditions to prevent side reactions .
  • Analogues with methoxy () or dimethylamino () groups show higher stability in basic media, enabling couplings without protection.

Biological Activity

6-Hydroxy-2-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug discovery.

Chemical Structure and Properties

This compound has the molecular formula C7H10BNO3C_7H_10BNO_3. Its structure allows it to engage in various chemical reactions, particularly those involving Suzuki-Miyaura cross-coupling, which is crucial for synthesizing complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through reversible covalent bonding. This interaction can lead to:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites, thereby blocking their activity. For instance, related boronic compounds have shown potent proteasome inhibition, which is significant for cancer therapy .
  • Cell Proliferation Modulation : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. These effects are often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Anticancer Properties

Research indicates that boronic acids can exhibit significant anticancer properties. For example, derivatives have been shown to possess IC50 values in the nanomolar range against multiple myeloma cell lines, suggesting strong efficacy in inhibiting tumor growth . The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.

Enzyme Targeting

The compound’s ability to selectively target enzymes makes it a valuable candidate in drug development. For instance, studies have shown that modifications of boronic acids can enhance selectivity for specific enzymes such as histone deacetylases (HDACs) and proteasomes, leading to improved therapeutic profiles against resistant cancer types .

Case Studies

  • Proteasome Inhibition : A study demonstrated that a related boron compound exhibited more potent proteasome inhibition than bortezomib, a standard treatment for multiple myeloma. The compound showed an IC50 value of 1.1 nmol/L compared to bortezomib's 19.4 nmol/L, highlighting its potential as a more effective therapeutic agent .
  • Synergistic Effects : Another case involved a boronic acid derivative that synergized with cytidine analogues in leukemia cell lines, enhancing cellular efficacy significantly (EC50 = 0.046 μmol/L). This suggests that this compound could be used in combination therapies for better outcomes .

Pharmacokinetics

The pharmacokinetic profile of boronic acids can vary based on their structural features. Factors such as lipophilicity, pKa values, and the presence of transporters influence their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing the therapeutic use of compounds like this compound.

Applications in Drug Discovery

This compound has significant implications in drug discovery:

  • Synthesis of Bioactive Molecules : Its role as a reagent in organic synthesis facilitates the development of new pharmaceuticals.
  • Therapeutic Development : The compound's interactions with biological targets make it a candidate for further development into therapeutic agents for conditions such as cancer and other diseases involving enzyme dysregulation.

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